3-Ethylpyrrolidine

Übersicht

Beschreibung

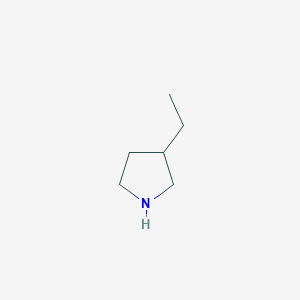

3-Ethylpyrrolidine is an organic compound with the molecular formula C₆H₁₃N. It is a derivative of pyrrolidine, where an ethyl group is substituted at the third position of the pyrrolidine ring. This compound is a cyclic secondary amine and is known for its applications in various fields of chemistry and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3-Ethylpyrrolidine can be synthesized through several methods. One common approach involves the reaction of 3-chloropropylamine with ethylmagnesium bromide, followed by cyclization to form the pyrrolidine ring. Another method includes the hydrogenation of 3-ethylpyrrole in the presence of a suitable catalyst.

Industrial Production Methods: In an industrial setting, this compound can be produced by the catalytic hydrogenation of 3-ethylpyrrole using a nickel or palladium catalyst. The reaction is typically carried out under high pressure and temperature to ensure complete conversion and high yield.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Ethylpyrrolidine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide or peracids.

Reduction: Reduction reactions can convert it to the corresponding amine using reducing agents such as lithium aluminum hydride.

Substitution: It can participate in nucleophilic substitution reactions, where the nitrogen atom can be alkylated or acylated.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Oxidation: N-oxides.

Reduction: Corresponding amines.

Substitution: Alkylated or acylated derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

3-Ethylpyrrolidine has shown promise in medicinal chemistry due to its potential biological activities:

- Chiral Building Block : The compound serves as a chiral building block for synthesizing various pharmaceuticals. Its ability to form stereoselective catalysts makes it valuable in drug design.

- Neuroprotective Effects : Preliminary studies suggest that derivatives of this compound may exhibit neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases .

- Antimicrobial Properties : Research indicates that this compound may possess antimicrobial activity, making it a candidate for developing new antibiotics.

Applications in Nanotechnology

The application of this compound extends into nanotechnology, particularly in the development of drug delivery systems:

- Gene Delivery Vectors : Copolymers containing this compound have been synthesized for nonviral gene delivery applications. These vectors demonstrate high transfection efficiency and low toxicity, making them suitable for systemic delivery of genetic material .

- Nanoparticle Synthesis : The compound can be utilized in the synthesis of nanoparticles that encapsulate therapeutic agents, enhancing their bioavailability and targeting capabilities .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Ethyl (S)-pyrrolidine-3-carboxylate | Chiral center at the 3-position | Potential neuroprotective effects |

| Ethyl (R)-pyrrolidine-3-carboxylate | Chiral center at the 3-position | Antimicrobial properties |

| Pyrrolidine-2-carboxylic acid | Different carboxylic position | Analgesic activity |

| 4-Pyridone derivatives | Pyridone ring structure | Diverse pharmacological profiles |

This table highlights how variations in structure can lead to different biological activities and applications.

Case Studies

Several case studies illustrate the practical applications of this compound:

- Case Study on Neuroprotection : A study explored the effects of this compound derivatives on models of oxidative stress, revealing potential mechanisms for neuroprotection through the inhibition of inflammatory pathways .

- Gene Delivery Research : Research demonstrated that nanoparticles incorporating this compound-based copolymers achieved superior transfection rates compared to traditional carriers, showcasing their efficacy in gene therapy applications .

Wirkmechanismus

The mechanism of action of 3-Ethylpyrrolidine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. It can modulate the activity of these receptors, leading to changes in neurotransmission and subsequent physiological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound.

Vergleich Mit ähnlichen Verbindungen

Pyrrolidine: The parent compound, which lacks the ethyl substitution.

2-Ethylpyrrolidine: A similar compound with the ethyl group at the second position.

N-Methylpyrrolidine: A derivative with a methyl group on the nitrogen atom.

Uniqueness of 3-Ethylpyrrolidine: this compound is unique due to the specific positioning of the ethyl group, which can influence its chemical reactivity and interaction with biological targets. This positional isomerism can lead to different pharmacological and chemical properties compared to its analogs.

Biologische Aktivität

3-Ethylpyrrolidine is a nitrogen-containing heterocyclic compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.

Chemical Structure and Properties

This compound is characterized by a five-membered ring structure containing a nitrogen atom. Its chemical formula is , and it exhibits properties typical of alkyl-substituted pyrrolidines, such as moderate polarity and solubility in organic solvents.

Biological Activity Overview

Research indicates that this compound possesses several biological activities, including:

- Neuroprotective Effects : Some studies suggest that derivatives of pyrrolidine, including this compound, may exhibit neuroprotective properties, potentially through modulation of neurotransmitter systems.

- Antimicrobial Properties : The compound has been investigated for its antimicrobial activity, showing potential against various bacterial strains.

- Enzyme Interaction : It may interact with specific enzymes and receptors, influencing metabolic pathways and cellular functions.

The mechanism by which this compound exerts its biological effects is primarily through its interaction with biological macromolecules. It can bind to enzymes or receptors, modulating their activity. For example, studies have shown that it can influence voltage-gated sodium and calcium channels, which are critical in neuronal signaling .

Neuroprotective Studies

A study on the neuroprotective effects of pyrrolidine derivatives demonstrated that certain compounds could reduce neuronal cell death in vitro. These compounds were found to inhibit apoptotic pathways, suggesting a protective mechanism against neurodegenerative conditions .

Antimicrobial Activity

In a comparative study of various pyrrolidine derivatives, this compound was noted for its antimicrobial effectiveness against Gram-positive and Gram-negative bacteria. The study highlighted its potential as a lead compound in antibiotic development .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of this compound compared to other pyrrolidine derivatives:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Ethyl group at the 3-position | Neuroprotective, Antimicrobial |

| Ethyl (S)-pyrrolidine-3-carboxylate | Chiral center at the 3-position | Potential neuroprotective effects |

| Ethyl (R)-pyrrolidine-3-carboxylate | Chiral center at the 3-position | Antimicrobial properties |

| Pyrrolidine-2-carboxylic acid | Different carboxylic position | Analgesic activity |

This table illustrates the diversity of biological activities among pyrrolidine derivatives, highlighting the unique properties of this compound.

Applications in Drug Discovery

Given its promising biological activities, this compound is being explored as a potential lead compound for drug discovery. Its structural features allow for modifications that could enhance efficacy and selectivity against specific targets in various disease models.

Eigenschaften

IUPAC Name |

3-ethylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N/c1-2-6-3-4-7-5-6/h6-7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZFFQSFNUBWNSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40505625 | |

| Record name | 3-Ethylpyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40505625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7699-52-7 | |

| Record name | 3-Ethylpyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40505625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 3-ethylpyrrolidine-2,5-dione derivatives interesting in the context of breast cancer treatment?

A: this compound-2,5-dione derivatives are structurally similar to Aminoglutethimide, a known aromatase inhibitor. Aromatase is an enzyme responsible for the biosynthesis of estrogen, and its inhibition is a therapeutic strategy for estrogen-dependent breast cancer [, , ]. Therefore, researchers are interested in exploring the potential of these derivatives as novel and potentially more selective aromatase inhibitors.

Q2: How does the structure of this compound-2,5-dione derivatives influence their ability to inhibit aromatase?

A: Research has demonstrated the importance of specific structural features for potent aromatase inhibition. For example, the presence of a primary amine group on the phenyl ring is crucial for activity []. Modifications to the heterocyclic ring, such as changing from a pyrrolidine to an imidazolidine ring, can lead to a loss of activity []. Additionally, introducing a spacer group between the phenyl and pyrrolidine rings reduces inhibitory activity []. These findings highlight the importance of structure-activity relationships in designing effective aromatase inhibitors.

Q3: What is the significance of studying the interaction of these compounds with 4-nitroanisole demethylase?

A: 4-nitroanisole demethylase is another enzyme belonging to the cytochrome P-450 family, similar to aromatase. Studying the interaction of this compound-2,5-dione derivatives with this enzyme allows researchers to gain insights into their broader activity profile and potential for off-target effects []. This information is critical for understanding potential drug interactions and predicting toxicity.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.